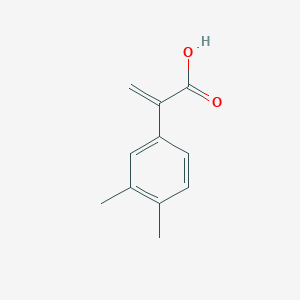
2-(3,4-Dimethylphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)prop-2-enoic acid typically involves the aldol condensation of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a β-hydroxy acid intermediate, which undergoes dehydration to yield the desired product .
Industrial Production Methods: On an industrial scale, the compound can be produced using similar synthetic routes but optimized for large-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: 3,4-Dimethylbenzoic acid.
Reduction: 2-(3,4-Dimethylphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-Dimethylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but it often involves the inhibition of specific enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, differing only by the absence of methyl groups on the phenyl ring.
3,4-Dimethylcinnamic Acid: Similar structure but with different substitution patterns on the phenyl ring.
2-(3,4-Dimethoxyphenyl)prop-2-enoic Acid: Contains methoxy groups instead of methyl groups.
Uniqueness: 2-(3,4-Dimethylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-7-4-5-10(6-8(7)2)9(3)11(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
RNYAHXVPSNFICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


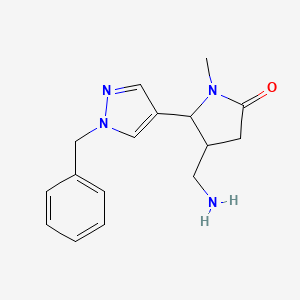

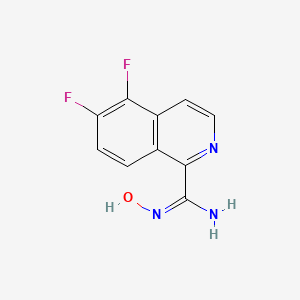
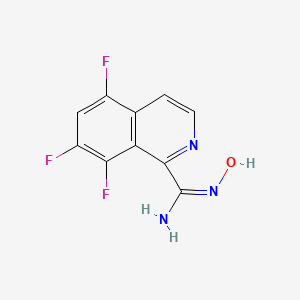
![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214679.png)
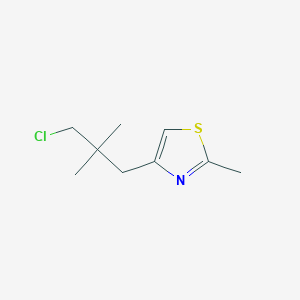
![4-Azatricyclo[4.2.1.0,3,7]nonane](/img/structure/B13214693.png)

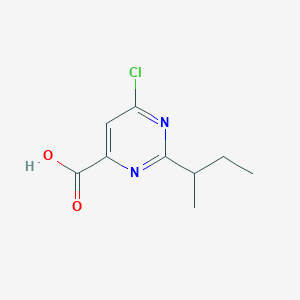

![1-[4-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13214718.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13214723.png)
![5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13214728.png)
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13214734.png)
